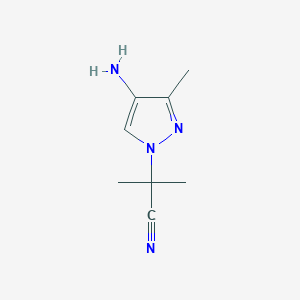

2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile, or AMPY as it is commonly known, is an organic compound that has been studied extensively in recent years. The compound is a nitrogen-containing heterocyclic molecule, and has been found to have several potential applications in the scientific and medical fields.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Pyrazoline derivatives are extensively used as a scaffold for the synthesis of various heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have been synthesized using diverse methodologies and have found applications in the development of dyes and heterocyclic compounds with potential pharmacological activities. The unique reactivity of these derivatives offers mild reaction conditions for generating a wide range of products from various precursors, indicating their versatility in organic synthesis (Gomaa & Ali, 2020).

Antimicrobial, Anticancer, and Antimalarial Agents

Pyrazoline scaffolds have shown significant biological activities, including antimicrobial, anticancer, and antimalarial effects. These compounds have been synthesized and evaluated for their pharmacological efficacy against various targets such as DNA gyrase, topoisomerase IV, Hsp90, and several kinase enzymes. The structural diversity of pyrazoline derivatives enables the development of potent therapeutic agents with potential applications in treating infectious diseases, cancer, and malaria (Karati et al., 2022).

Neurodegenerative Disorders

Pyrazoline-containing compounds have been identified as promising therapeutic targets for neurodegenerative disorders, including Alzheimer’s disease, Parkinson’s disease, and psychiatric disorders. These compounds exhibit neuroprotective properties, potentially inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO A/B), which are critical in the management of these diseases. The structural modifications and understanding of structure-activity relationships (SARs) have facilitated the development of novel pyrazoline-based drugs with enhanced efficacy and specificity for neurodegenerative diseases (Ahsan et al., 2022).

Propiedades

IUPAC Name |

2-(4-amino-3-methylpyrazol-1-yl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-6-7(10)4-12(11-6)8(2,3)5-9/h4H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFALMXAGRXTAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)C(C)(C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)